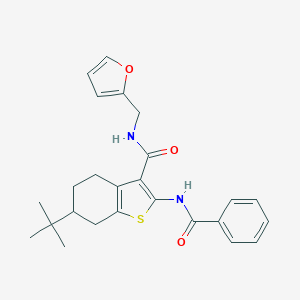![molecular formula C13H11N4O2+ B289498 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium (NBM) is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Mecanismo De Acción
The mechanism of action of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is not fully understood, but studies have suggested that the compound may interact with DNA and RNA, leading to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has a number of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and act as a fluorescent probe for the detection of DNA and RNA. The compound has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is its potential as a fluorescent probe for the detection of DNA and RNA, which could be useful in a variety of research applications. However, the compound has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium, including its potential as an antitumor agent, its use as a fluorescent probe for the detection of DNA and RNA, and its potential applications in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its potential as a therapeutic agent. Additionally, the development of new synthesis methods for 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium could lead to the production of more potent and effective compounds.
Métodos De Síntesis
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium can be synthesized using a variety of methods, including the reaction between 4-nitro-1H-benzimidazole and 2-chloromethylpyridine hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 4-nitro-1H-benzimidazole and 2-bromomethylpyridine, followed by the reduction of the intermediate with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of DNA and RNA. The compound has also been investigated for its potential as an antitumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C13H11N4O2+ |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
4-nitro-2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N4O2/c18-17(19)11-6-4-5-10-13(11)15-12(14-10)9-16-7-2-1-3-8-16/h1-8H,9H2,(H,14,15)/q+1 |
Clave InChI |
YYKHYAMLOLMVJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)

![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)